molecular formula C68H82F3N15O21 B6295891 Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate CAS No. 323577-36-2

Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate

Cat. No.: B6295891
CAS No.: 323577-36-2
M. Wt: 1502.5 g/mol
InChI Key: FUBKEUFPROWZNQ-BGHOPRHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is a synthetic peptide substrate used in fluorescence resonance energy transfer (FRET) assays. This compound is designed to study enzyme activities, particularly those of matrix metalloproteinases (MMPs) and other proteases. The compound consists of a bradykinin peptide sequence modified with methoxycoumarin (Mca) and dinitrophenyl (Dnp) groups, which serve as a fluorophore and quencher, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethoxycarbonyl (Fmoc) chemistry. The process includes the following steps:

    Peptide Chain Assembly: The peptide chain is assembled on a solid support resin by sequentially adding Fmoc-protected amino acids.

    Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: The Fmoc group is removed using a base like piperidine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the fluorophore and quencher results in a measurable fluorescence signal.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using specific proteases.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain pH.

    Temperature: Reactions are typically conducted at physiological temperatures (37°C).

Major Products

The major product of the hydrolysis reaction is the cleaved peptide fragments, with the release of the fluorophore (Mca) resulting in increased fluorescence.

Mechanism of Action

The compound functions as a substrate for proteases. When the enzyme cleaves the peptide bond between the Mca and Dnp groups, the fluorescence of Mca is no longer quenched by Dnp, resulting in a measurable increase in fluorescence. This change in fluorescence is used to quantify enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate is unique due to its specific peptide sequence derived from bradykinin, making it particularly useful for studying enzymes that interact with bradykinin-related pathways.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-6-(3,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H81N15O19.C2HF3O2/c1-38(58(86)76-48(31-40-16-7-4-8-17-40)60(88)75-46(65(93)94)18-9-10-26-69-42-22-25-50(80(95)96)53(34-42)81(97)98)72-61(89)49(37-82)77-59(87)47(30-39-14-5-3-6-15-39)74-56(84)36-71-62(90)51-20-12-28-78(51)64(92)52-21-13-29-79(52)63(91)45(19-11-27-70-66(67)68)73-55(83)32-41-33-57(85)100-54-35-43(99-2)23-24-44(41)54;3-2(4,5)1(6)7/h3-8,14-17,22-25,33-35,38,45-49,51-52,69,82H,9-13,18-21,26-32,36-37H2,1-2H3,(H,71,90)(H,72,89)(H,73,83)(H,74,84)(H,75,88)(H,76,86)(H,77,87)(H,93,94)(H4,67,68,70);(H,6,7)/t38-,45-,46-,47-,48-,49-,51-,52-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBKEUFPROWZNQ-BGHOPRHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H82F3N15O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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